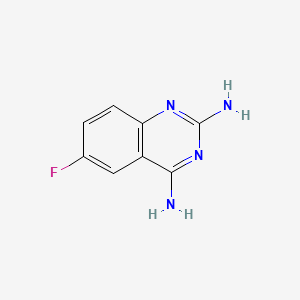

6-Fluoroquinazoline-2,4-diamine

Vue d'ensemble

Description

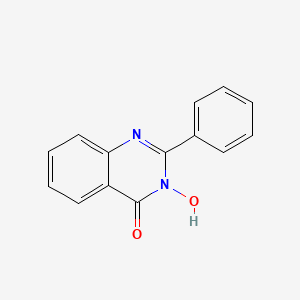

6-Fluoroquinazoline-2,4-diamine, also known as 2,4-DIAMINO-6-FLUOROQUINAZOLINE, is an organic compound with the molecular formula C8H7FN4 . It has a molecular weight of 178.17 .

Synthesis Analysis

A series of quinazoline-2,4,6-triamine (quinazoline) and 2,6-diaminoquinazolin-4(3H)-one (quinazolinone) derivatives were designed, synthesized, and evaluated as cytotoxic agents in three cancer cell lines (HCT-15, SKOV-3, and MDA-MB-231) using a conventional MTT assay .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H7FN4 . The average mass is 178.166 Da and the monoisotopic mass is 178.065475 Da .Chemical Reactions Analysis

The starting material, 2-amino-5-nitrobenzonitrile, was reacted with guanidine carbonate in a 1:1 ethanol/propanol mixture at 90 °C and the first intermediate, 6-nitroquinazoline-2,4-diamine (1), was obtained by a cyclocondensation reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 178.17 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not available .Applications De Recherche Scientifique

Recherche anticancéreuse

Les dérivés de la quinazoline ont été explorés pour leur potentiel en tant qu'agents anticancéreux. Une étude publiée dans le journal Medicinal Chemistry rapporte la conception, la synthèse et l'évaluation de dérivés de la quinazoline en tant qu'agents cytotoxiques contre diverses lignées cellulaires cancéreuses, y compris HCT-15 (cancer du côlon), SKOV-3 (cancer de l'ovaire) et MDA-MB-231 (cancer du sein) en utilisant le test MTT .

Activité antituberculeuse

Des recherches publiées dans ChemEngineering mettent en évidence la synthèse de dérivés de la quinazoline présentant une activité puissante contre Mycobacterium tuberculosis. Les composés ont démontré des valeurs de concentration minimale inhibitrice (CMI) indiquant un fort potentiel antituberculeux .

Synthèse de nouveaux composés

Les dérivés de la quinazoline sont utilisés dans la synthèse de nouveaux composés présentant des activités biologiques potentielles. Un article dans l'International Journal of Scientific & Engineering Research décrit la synthèse de nouveaux dérivés de la quinazoline en faisant réagir la 2,4-dichloroquinazoline avec différentes anilines en présence de triéthylamine .

Applications agricoles

En agriculture, les dérivés de la quinazoline peuvent être utilisés comme fongicides ou insecticides en raison de leurs propriétés bioactives. Ils peuvent inhiber la croissance des champignons ou dissuader les insectes, protégeant les cultures des maladies et des infestations.

Conception, synthèse et évaluation cytotoxique de la quinazoline-2,4,6-triamine Progrès récents sur les quinazolines Synthèse de dérivés de la quinazoline, diamine et N,N-diarylamines

Mécanisme D'action

Target of Action

6-Fluoroquinazoline-2,4-diamine, also known as DCR 137, has been identified as a potential small-molecule inhibitor against Chikungunya and Ross River Viruses . These viruses are serious zoonotic threats responsible for significant morbidity, causing diseases such as arthritis or encephalitis .

Mode of Action

The compound was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication in a cell-based screening assay . It demonstrated greater protection compared to the existing drug, ribavirin, against CHIKV . The compound interacts with its targets, reducing the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner .

Biochemical Pathways

It is known that the compound reduces chikv plaque-forming units by several log units and also reduces chikv-e2 protein levels in a dose-dependent manner . This suggests that it may interfere with the viral replication process.

Pharmacokinetics

The compound’s effectiveness against chikv suggests that it has sufficient bioavailability to exert its antiviral effects .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the cytopathic effect and immunofluorescence of infected cells, a decrease in CHIKV plaque-forming units, and a reduction in CHIKV-E2 protein levels . These effects are all indicative of a decrease in viral replication.

Safety and Hazards

The safety data sheet for 6-Fluoroquinazoline-2,4-diamine suggests that in case of inhalation, skin contact, eye contact, or if swallowed, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Orientations Futures

The discovery and development of small-molecule drugs have been revolutionized over the last decade. A quinazoline derivative (6-fluoro-quinazoline-2,4-diamine; DCR 137) was identified through in vitro screening and demonstrated greater protection compared to that of the existing drug, ribavirin, against CHIKV . These results led to the identification of a potential quinazoline candidate for future optimization that might act as a pan-alphavirus inhibitor .

Analyse Biochimique

Biochemical Properties

It has been found to be a potent inhibitor of Chikungunya virus replication, suggesting that it interacts with enzymes, proteins, or other biomolecules involved in the virus’s life cycle .

Cellular Effects

In cellular assays, 6-Fluoroquinazoline-2,4-diamine has demonstrated significant antiviral activity. It reduces the cytopathic effect and immunofluorescence of infected cells in a dose-dependent manner . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its potent antiviral activity suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-fluoroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEFVGSUKKCJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152505 | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-77-9 | |

| Record name | 6-Fluoro-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,12-dimethyl-6a,12b-dihydrobenzo[c]phenanthrene-5,8(6H,7H)-dione](/img/structure/B1607009.png)

![5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B1607015.png)